ARQ-761 -

ARQ-761

Catalog Number: EVT-256329
CAS Number:
Molecular Formula: C25H25N8Na2O8PS
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARQ-761 is a soluble prodrug of beta-lapachone with potential antineoplastic and radiosensitizing activity. ARQ 761 is converted to beta-lapachone (b-lap) in vivo. When b-lap is activated by NAD(P)H:quinone oxidoreductase-1 (NQO1) this agent creates a futile oxidoreduction, generating highly reactive oxygen species (ROS) that results in DNA damage. The activation of b-lap also causes hyperactivation of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme that facilitates DNA repair, accompanied by rapid depletion of NAD+/ATP nucleotide levels.
Source and Classification

ARQ-761 is classified as an anticancer agent and is currently undergoing clinical trials for its efficacy in treating various cancers, including pancreatic and breast cancers. It operates by exploiting the metabolic pathways associated with NQO1, which selectively activates the drug in tumor cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of ARQ-761 involves several steps that enhance its pharmacological properties compared to β-lapachone. The process typically starts with the modification of β-lapachone to improve its aqueous solubility and reduce toxicity. The synthetic pathway includes:

  1. Chemical Modification: The structure of β-lapachone is altered to create a more soluble form while retaining its active pharmacophore.
  2. Prodrug Formation: ARQ-761 is formulated as a prodrug, which means it remains inactive until metabolized by the body into its active form, β-lapachone.

Analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry are employed to monitor the conversion of ARQ-761 to β-lapachone in biological samples .

Molecular Structure Analysis

Structure and Data

ARQ-761 has a molecular formula of C15_{15}H14_{14}O3_3 and a molecular weight of approximately 242.27 g/mol. Its structure features a naphthoquinone core similar to that of β-lapachone but with modifications that enhance its solubility and stability. The compound's structural characteristics allow it to interact specifically with NQO1 enzyme, facilitating its activation within cancer cells .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving ARQ-761 occurs when it is administered; it rapidly converts to β-lapachone through enzymatic action mediated by NQO1. This reaction can be summarized as follows:

ARQ 761NQO1 lapachone\text{ARQ 761}\xrightarrow{\text{NQO1}}\text{ lapachone}

In vitro studies have shown that this conversion leads to the generation of reactive oxygen species (ROS), which are critical for inducing programmed necrosis in cancer cells . The compound's behavior in simulated gastric fluid and intestinal fluid has been studied to understand its stability and release profile during digestion .

Mechanism of Action

Process and Data

ARQ-761 exerts its anticancer effects primarily through the activation by NQO1, leading to a futile redox cycling process. This mechanism involves:

  1. Activation: Upon conversion to β-lapachone, the compound generates superoxide radicals through redox cycling.
  2. DNA Damage: The elevated levels of superoxide lead to oxidative stress, resulting in significant DNA damage characterized by single-strand breaks.
  3. Cellular Energy Depletion: The hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1) occurs due to overwhelming DNA damage, leading to depletion of cellular NAD+^+ and ATP levels, ultimately resulting in cell death .

This mechanism highlights ARQ-761's potential as a targeted therapy for tumors expressing high levels of NQO1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ARQ-761 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced water solubility compared to β-lapachone.
  • Stability: Stability under physiological conditions allows for effective delivery in clinical settings.
  • Reactivity: Reacts specifically with NQO1, leading to selective activation in cancer cells.

These properties contribute to its favorable pharmacokinetic profile, making it suitable for intravenous administration in clinical trials .

Applications

Scientific Uses

ARQ-761 is primarily being investigated for its applications in oncology. Its ability to selectively target NQO1-positive tumors makes it a promising candidate for treating various cancers, including:

  • Pancreatic Cancer: Demonstrated efficacy in preclinical models.
  • Breast Cancer: Undergoing clinical evaluation for safety and effectiveness.
  • Other Solid Tumors: Potential applications across multiple cancer types due to its mechanism of action.

Research continues to explore combination therapies involving ARQ-761 with other agents that modulate DNA repair pathways or enhance oxidative stress responses in cancer cells .

Introduction to ARQ-761 and NQO1-Bioactivatable Therapeutics

Rationale for NQO1-Targeted Cancer Therapy

The therapeutic potential of NQO1 targeting stems from its profound dysregulation in human cancers. NQO1, a cytosolic flavoenzyme, catalyzes two-electron reductions of quinones to hydroquinones, bypassing potentially harmful semiquinone intermediates. Crucially, tumor cells exhibit 5- to 200-fold higher NQO1 expression compared to adjacent normal tissues, with pancreatic ductal adenocarcinoma (PDAC) showing particularly striking overexpression (>80% of cases) [1] [9]. This elevation is further potentiated by oncogenic drivers; KRAS(G12D), B-Raf(V619E), and Myc mutations transcriptionally upregulate NQO1, creating a molecular vulnerability specific to cancer cells [9].

The tumor-selective cytotoxicity of NQO1-bioactivatable drugs arises from a multi-step mechanism:

  • Enzymatic Activation: NQO1 reduces ARQ-761's active moiety (β-lap) to an unstable hydroquinone
  • Futile Redox Cycling: The hydroquinone spontaneously reoxidizes, generating massive reactive oxygen species (ROS) bursts (primarily superoxide and hydrogen peroxide)
  • Metabolic Catastrophe: ROS induce DNA single-strand breaks, hyperactivating poly(ADP-ribose) polymerase-1 (PARP-1) and depleting NAD+/ATP pools
  • Programmed Necrosis: Energy collapse triggers a caspase-independent cell death pathway termed "necrosis with apoptotic features" [1] [4] [9]

This mechanism is further potentiated by the frequent deficiency of antioxidant defenses in tumors. Catalase, which detoxifies hydrogen peroxide, is significantly reduced in PDAC and other malignancies compared to normal tissues. The resulting elevated NQO1:catalase ratio creates a perfect therapeutic window for ARQ-761's tumor-selective activity [1] [9].

Table 1: NQO1 Overexpression Across Human Cancers

Cancer TypeNQO1 Overexpression FrequencyFold Increase vs. Normal Tissue
Pancreatic Ductal Adenocarcinoma>80%Up to 100-fold
Non-Small Cell Lung Cancer>80%Up to 200-fold
Prostate Cancer~60%Up to 10-fold
Breast Cancer~60%Up to 10-fold
Colorectal Cancer~50%Up to 10-fold

Data compiled from multiple preclinical and clinical studies [1] [4] [9]

Recent research has uncovered additional dimensions to β-lap's mechanism. In colorectal cancer models, β-lapachone induces ferroptosis through NCOA4-mediated ferritinophagy and JNK pathway activation, expanding its multimodal antitumor activity beyond NQO1-dependent programmed necrosis [10]. This iron-dependent cell death pathway further demonstrates the compound's ability to exploit metabolic vulnerabilities in cancer cells.

Historical Development of β-Lapachone Analogues

The therapeutic journey of ortho-naphthoquinones began with the isolation of β-lapachone from the bark of the South American Tabebuia avellanedae tree (common name: lapacho or pau d'arco). Traditional medicine applications of lapacho bark extracts hinted at bioactive potential, but modern scientific investigation revealed β-lap's unique mechanism centered on NQO1 bioactivation [7]. Early preclinical studies demonstrated broad-spectrum antitumor activity across pancreatic, breast, prostate, and lung cancer models, consistently correlating cytotoxicity with cellular NQO1 levels [1] [7].

Initial clinical translation faced significant pharmaceutical challenges:

  • ARQ 501: The first clinical formulation complexed β-lap with hydroxypropyl-β-cyclodextrin (HPβCD) to overcome extreme hydrophobicity. While this advanced to Phase 2 trials across multiple cancer types, dose-limiting hemolytic anemia emerged, attributed primarily to the HPβCD carrier rather than β-lap itself [2] [4].
  • Pharmacokinetic Limitations: Unformulated β-lap exhibited rapid systemic clearance (<30 minutes), hepatic sequestration, and non-specific tissue distribution, necessitating frequent high-dose administration that exacerbated toxicity [9].

The failure of ARQ 501 prompted strategic reformulation efforts focused on two objectives: reducing carrier-related toxicity and enhancing tumor-specific delivery. This led to the development of β-lap prodrugs designed for selective activation within the tumor microenvironment [8] [9].

Table 2: Evolution of β-Lapachone-Based Therapeutics

Development StageCompound/FormulationKey InnovationsClinical Status
Natural Compoundβ-LapachoneIsolated from Tabebuia avellanedae; NQO1-dependent ROS generationPreclinical
First-Generation FormulationARQ 501 (β-lap + HPβCD)Cyclodextrin complexation for solubilityPhase 2 (limited by hemolytic anemia)
Second-Generation ProdrugARQ 761Water-soluble prodrug requiring <5% HPβCD; rapid conversion to β-lapPhase 1 completed
Nanotechnology FormulationsPolymeric Azo-Lap NP; Albumin-nab-(pro-β-lap)Tumor-selective activation; reduced hemolysis; improved pharmacokineticsPreclinical

ARQ-761 as a Prodrug: Evolutionary Advancements Over β-Lapachone

ARQ-761 represents a sophisticated prodrug strategy designed to overcome the pharmaceutical limitations of native β-lap while minimizing carrier-related toxicity. Its chemical structure incorporates a water-soluble promoiety that enables administration with minimal cyclodextrin excipient (<5% of that required for ARQ 501). Upon intravenous delivery, ARQ-761 undergoes rapid enzymatic hydrolysis to release β-lap, primarily within tumor microenvironments [2] [4] [9].

The pharmacological advantages of this prodrug approach include:

  • Enhanced Solubility and Stability: ARQ-761's aqueous solubility exceeds 50 mg/mL, eliminating the need for organic solvents or high cyclodextrin concentrations that caused hemolysis in earlier formulations [3] [9].
  • Reduced Excipient Toxicity: By requiring minimal HPβCD, ARQ-761 substantially lowers the risk of hemolytic anemia observed with ARQ 501 [2] [4].
  • Controlled Activation: While efficiently converted to β-lap in plasma, the prodrug's rapid clearance focuses bioactivation to sites with elevated NQO1 expression, enhancing tumor selectivity [4] [9].

Recent advances in prodrug design have further refined this approach:

  • Polymeric Nanotechnology: Novel polymeric prodrugs (e.g., Azo-Lap NPs) utilize dual-cleavable linkers (azo bond + C-C bond) that respond specifically to tumor conditions (high NQO1 + acidic pH). These systems achieve high drug loading (up to 38% w/w) while preventing premature release and hemolysis. In 4T1 breast cancer models, Azo-Lap NPs demonstrated superior tumor suppression versus free β-lap with undetectable methemoglobinemia [8].
  • Albumin-Binding Strategies: Leveraging albumin as a natural drug carrier exploits two tumor-specific phenomena: enhanced macropinocytosis in KRAS-mutant cancers and reduced neonatal Fc receptor (FcRn) expression in PDAC. Albumin-bound nab-(pro-β-lap) formulations showed 8.7-fold higher tumor accumulation than free drug, with complete regression observed in KPC pancreatic tumor models [9].

Table 3: Comparative Analysis of β-Lapachone Delivery Systems

ParameterNative β-LapachoneARQ 761 ProdrugPolymeric Azo-Lap NPAlbumin-nab-(pro-β-lap)
Solubility<0.1 μg/mL>50 mg/mLEncapsulated hydrophobic coreAlbumin-bound
Carrier ExcipientRequires HPβCDMinimal HPβCD (<5% of ARQ 501)NoneNone
Hemolysis RiskHighModerateUndetectableUndetectable
Tumor Half-life<30 min~2 hours>24 hours>12 hours
MethemoglobinemiaSevereTransient grade 3 (26% patients)Not observedNot observed

These advanced delivery platforms demonstrate how innovative chemistry has revitalized the therapeutic potential of NQO1-bioactivatable drugs. By specifically addressing the pharmaceutical limitations that hampered earlier formulations, ARQ-761 and its next-generation iterations represent a promising class of targeted therapeutics for NQO1-overexpressing cancers [8] [9].

Properties

Product Name

ARQ-761

Molecular Formula

C25H25N8Na2O8PS

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.